molecular formula C8H9N3O2 B8623556 Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]-

Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]-

Cat. No.: B8623556
M. Wt: 179.18 g/mol
InChI Key: VDPCABXJOAHHDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- is an organic compound with the molecular formula C8H9N3O2. It is a derivative of urea and contains a hydroxyphenyl group attached to a methylideneamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- typically involves the reaction of 4-hydroxybenzaldehyde with urea in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, and may require a solvent such as ethanol to facilitate the reaction. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- is unique due to its specific combination of a hydroxyphenyl group and a methylideneamino moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

[(4-hydroxyphenyl)methylideneamino]urea

InChI

InChI=1S/C8H9N3O2/c9-8(13)11-10-5-6-1-3-7(12)4-2-6/h1-5,12H,(H3,9,11,13)

InChI Key

VDPCABXJOAHHDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.